2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
The compound “2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one” is a heterocyclic molecule featuring a 2,3-dihydropyridazin-3-one core substituted with a 1,2,4-triazole group at position 6 and a 2-methylpyrimidinyl-piperidinylmethyl moiety at position 2. The piperidine and pyrimidine moieties may enhance binding affinity to biological targets, while the triazole group could contribute to metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-19-7-4-15(21-13)23-8-5-14(6-9-23)10-24-17(26)3-2-16(22-24)25-12-18-11-20-25/h2-4,7,11-12,14H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHURXBCAOHSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2189434-42-0) is a synthetic organic molecule that exhibits significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of 352.4 g/mol. The structure features a complex arrangement that includes a dihydropyridazinone core and multiple nitrogen-containing heterocycles, which are often associated with diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing triazole and pyrimidine moieties in anticancer applications. For instance, derivatives similar to the compound have been shown to exhibit cytotoxic effects against various cancer cell lines. A related study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells for a triazole derivative . This suggests that the structural features of our compound may confer similar anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well-documented. Compounds with similar scaffolds have demonstrated significant antibacterial activity against pathogenic bacteria. For example, certain triazole derivatives were found to be effective against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity . The specific activity of our compound remains to be elucidated through targeted studies.
Enzyme Inhibition
Another aspect of the biological activity of this compound involves its potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders . This suggests that our compound may also possess similar inhibitory effects, warranting further investigation.
In Vitro Studies
In vitro assays are essential for evaluating the biological activity of new compounds. Preliminary studies on related triazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds were tested against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 6 to 43 μM depending on the specific derivative and cell type .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of bioactive compounds. Research indicates that modifications in the functional groups attached to the core structure can significantly influence biological activity. For example, varying the substituents on the piperidine or triazole moieties can enhance anticancer or antimicrobial properties .
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components suggest activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Case Study: Antibacterial Activity
In a study conducted by Foroumadi et al., compounds similar to this one were synthesized and tested against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, demonstrating the compound's potential as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 32 |
| E. coli | 27 |
Anticancer Properties
The compound's heterocyclic structure is also associated with anticancer activity. Research indicates that derivatives of this compound may inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, triazole-containing compounds have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .
Neurological Disorders
The piperidine moiety is often linked to neuroprotective effects. Compounds with similar structures have been explored for their potential in treating neurological disorders such as Alzheimer's disease.
Research Insights
Studies suggest that compounds featuring piperidine and triazole rings can enhance cognitive function by modulating neurotransmitter systems . This opens avenues for further research into the neuroprotective capabilities of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
*Calculated based on molecular formula.
Key Structural Differences and Implications
Core Heterocycle: The target’s dihydropyridazinone core differs from thienopyrimidine (Compound A) and pyrido-pyrimidinone (Compound B). Compound C’s pyridazinone lacks the dihydro modification, possibly reducing stability compared to the target.
Substituent Profiles: Piperidine vs. Piperazine: The target’s piperidine group (vs. Compound A’s piperazine) may reduce polarity, enhancing membrane permeability. Triazole vs. Oxadiazole: The 1,2,4-triazole in the target (vs. Pyrimidine vs. Benzoimidazole: The 2-methylpyrimidine in the target (vs. Compound A’s benzoimidazole) may reduce steric hindrance, favoring interactions with flat binding pockets.
Molecular Weight and Drug-Likeness :
- The target (387.42 g/mol) falls within the acceptable range for oral bioavailability, whereas Compound A (494.19 g/mol) may face challenges due to higher molecular weight .
Q & A
Q. What are the critical steps and challenges in synthesizing 2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the pyridazinone and triazole moieties. Key challenges include regioselective substitutions and avoiding side reactions. For example, the piperidine ring must be functionalized with 2-methylpyrimidine under controlled conditions (e.g., using Pd-catalyzed cross-coupling), while the triazole group is introduced via click chemistry or nucleophilic substitution . Solvent choice (e.g., DMF or THF) and temperature control (40–80°C) are critical to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is often required .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and ring conformations.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area under the curve) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis, especially for scale-up?
- Methodological Answer : Yield optimization requires:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require substitution with greener alternatives (e.g., cyclopentyl methyl ether) for scale-up.
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) with ligand optimization (e.g., XPhos for Buchwald-Hartwig amination).
- Reaction Monitoring : In-line FTIR or UPLC-MS to track intermediate formation and adjust conditions dynamically.
- Workflow Example :
| Step | Parameter | Optimal Range |
|---|---|---|
| Piperidine functionalization | Temperature | 60–80°C |
| Triazole coupling | Solvent | DMF/THF (1:1) |
| Final cyclization | Catalyst loading | 5 mol% Pd(OAc) |
| Referenced strategies from heterocyclic synthesis analogs in . |
Q. How to address contradictions in reported biological activity data (e.g., IC50_{50}50 variability) across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Variability in cell lines, incubation times, or buffer pH. Standardize protocols using guidelines like NIH/NCATS assay readiness criteria.
- Compound Stability : Test for degradation (e.g., via HPLC stability studies under assay conditions) and use fresh stock solutions.
- Target Selectivity : Perform counter-screens against related enzymes (e.g., kinase panels if targeting kinases).
- Case Study : A structurally analogous pyridazine-triazole compound showed IC variability of 10 nM to 1 µM across studies due to differences in ATP concentration in kinase assays .
Q. What strategies are used to modify the compound’s structure to improve pharmacokinetics (e.g., bioavailability, half-life)?
- Methodological Answer : Structural modifications focus on:
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility. For example, fluorination of the pyrimidine ring improved metabolic stability in a related compound .
- Prodrug Design : Masking the triazole moiety with ester prodrugs to enhance membrane permeability.
- SAR Table :
| Modification Site | Effect on PK | Example Analog |
|---|---|---|
| Piperidine C4-methyl | Increased CNS penetration | 2-{[1-(3-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-triazolyl-dihydropyridazinone |
| Pyridazinone N-substitution | Reduced CYP3A4 metabolism | 6-(Pyrazol-1-yl)-2,3-dihydropyridazin-3-one derivatives |
Data Analysis & Experimental Design
Q. How to design a robust SAR study for this compound class?
- Methodological Answer :
- Library Design : Synthesize 20–30 analogs with systematic variations (e.g., pyrimidine substituents, piperidine linker length).
- Assay Tiering :
Primary Screen : High-throughput enzymatic assay (e.g., fluorescence polarization).
Secondary Screen : Cell-based efficacy (e.g., proliferation inhibition in cancer lines).
Tertiary Screen : ADME-Tox profiling (e.g., microsomal stability, hERG inhibition).
- Statistical Tools : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Q. What computational methods are employed to predict target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.
- Example : Docking of a triazole-pyridazine analog into the ATP-binding pocket of EGFR revealed critical hydrogen bonds with Met793 and hydrophobic interactions with Leu844 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
